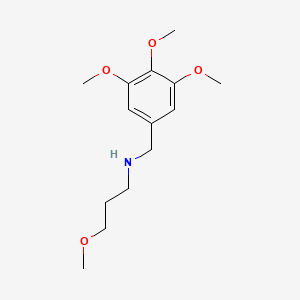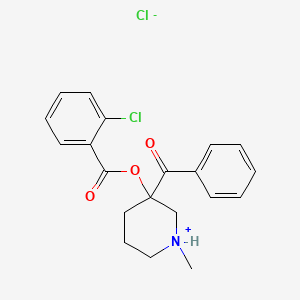![molecular formula C11H18N2O3S2 B13745037 [3-(2-Sulfosulfanylethylamino)propylamino]benzene CAS No. 23563-75-9](/img/structure/B13745037.png)
[3-(2-Sulfosulfanylethylamino)propylamino]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Sulfosulfanylethylamino)propylamino]benzene: is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.402 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with a sulfosulfanylethylamino group and a propylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Sulfosulfanylethylamino)propylamino]benzene typically involves the reaction of benzene derivatives with sulfosulfanylethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(2-Sulfosulfanylethylamino)propylamino]benzene can undergo oxidation reactions, where the sulfosulfanylethylamino group is oxidized to form sulfonic acid derivatives.
Reduction: The compound can also be reduced to form amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound is used in biological research to study its effects on cellular processes. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of [3-(2-Sulfosulfanylethylamino)propylamino]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
- [3-(2-Sulfosulfanylethylamino)propylamino]toluene
- [3-(2-Sulfosulfanylethylamino)propylamino]phenol
- [3-(2-Sulfosulfanylethylamino)propylamino]aniline
Comparison: Compared to these similar compounds, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23563-75-9 |
|---|---|
Molekularformel |
C11H18N2O3S2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C11H18N2O3S2/c14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,14,15,16) |
InChI-Schlüssel |
QFQFUYYLEUQHTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


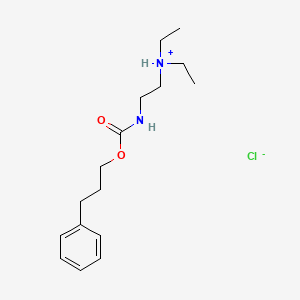
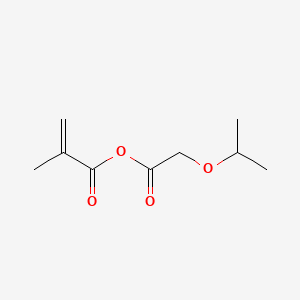
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)

![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)

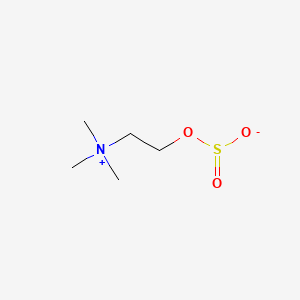
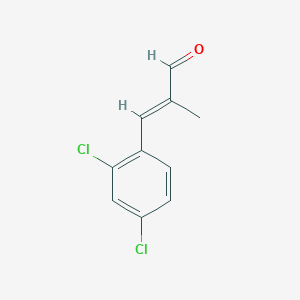

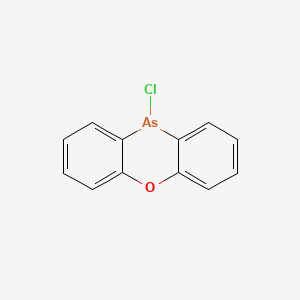
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
